1-Bromo-2-propoxybenzene
Overview
Description
1-Bromo-2-propoxybenzene is an organic compound with the molecular formula C9H11BrO. It is a brominated derivative of propoxybenzene, characterized by the presence of a bromine atom attached to the benzene ring and a propoxy group at the ortho position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
1-Bromo-2-propoxybenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-propoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom on the benzene ring with a bromine atom .
Industrial production methods may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
1-Bromo-2-propoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of different substituted benzene derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst, resulting in the formation of biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-propoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Material Science: It is used in the preparation of functionalized materials, such as polymers and liquid crystals, due to its ability to undergo various chemical modifications.
Biological Studies: Researchers use it to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-bromo-2-propoxybenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the benzene ring and the boronic acid .
Comparison with Similar Compounds
1-Bromo-2-propoxybenzene can be compared with other brominated benzene derivatives, such as:
1-Bromo-2-methoxybenzene: Similar in structure but with a methoxy group instead of a propoxy group.
1-Bromo-4-propoxybenzene: The propoxy group is positioned at the para position instead of the ortho position.
1-Bromo-2-ethoxybenzene: Contains an ethoxy group instead of a propoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in organic synthesis and material science.
Properties
IUPAC Name |
1-bromo-2-propoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYXKEPPOIKGDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.